![molecular formula C19H21N5O2 B6447039 3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549028-59-1](/img/structure/B6447039.png)
3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one, or 3-MMPQ, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the quinazoline family of compounds, which are known for their wide range of biological activities. 3-MMPQ has been found to have a range of pharmacological properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been found to have potential applications in the field of drug delivery.
Scientific Research Applications
3-MMPQ is of interest to scientists due to its wide range of potential applications in scientific research. It has been found to have a range of pharmacological properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been found to have potential applications in the field of drug delivery. It has been used as a scaffold for the development of new drugs, and it has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 3-MMPQ is not yet fully understood. However, it is believed that it works by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it is believed to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
3-MMPQ has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been found to have potential applications in the field of drug delivery.
Advantages and Limitations for Lab Experiments
3-MMPQ has several advantages and limitations for laboratory experiments. One advantage is that it is a synthetic compound, meaning that it can be easily synthesized in the laboratory. This makes it ideal for use in laboratory experiments. However, it is important to note that the compound is not yet fully understood, meaning that its effects may be unpredictable. In addition, the compound is not yet approved for use in humans, so it should only be used in laboratory experiments.
Future Directions
The future directions for 3-MMPQ are numerous. One possible direction is to further explore its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. In addition, further research could be done to explore its potential applications in drug delivery. Finally, further research could be done to better understand its exact mechanism of action and its biochemical and physiological effects.
Synthesis Methods
3-MMPQ can be synthesized through a multi-step process that involves the use of an organometallic reagent. The process begins with the reaction of 1-(3-methoxypyrazin-2-yl)piperidin-4-ylmethyl chloride and 3,4-dihydroquinazolin-4-one in the presence of a base. This reaction yields an intermediate, which is then reacted with a catalytic amount of an organometallic reagent, such as palladium or nickel, to form the desired product. The reaction is typically performed in an organic solvent, such as dichloromethane or tetrahydrofuran.
properties
IUPAC Name |
3-[[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-18-17(20-8-9-21-18)23-10-6-14(7-11-23)12-24-13-22-16-5-3-2-4-15(16)19(24)25/h2-5,8-9,13-14H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMKYCOOPBBXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(3-Methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.